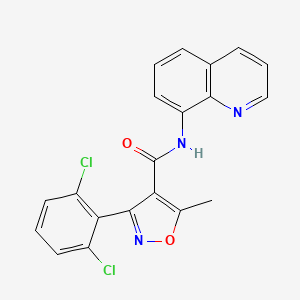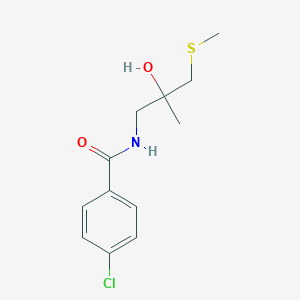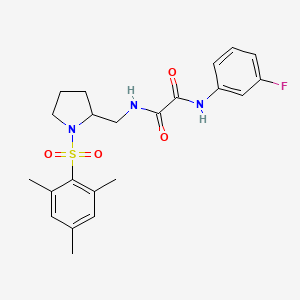methane CAS No. 451485-69-1](/img/structure/B2505813.png)
[2-(3,4-Difluorophenoxy)phenyl](hydroxyimino)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Difluorophenoxy)phenylmethane: is an organic compound characterized by the presence of a difluorophenoxy group attached to a phenyl ring, which is further connected to a hydroxyimino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Difluorophenoxy)phenylmethane typically involves the reaction of 3,4-difluorophenol with a suitable phenyl derivative under controlled conditions. The reaction may proceed through a nucleophilic substitution mechanism, where the hydroxyimino group is introduced via an oxime formation reaction. Common reagents used in this synthesis include hydroxylamine hydrochloride and a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of 2-(3,4-Difluorophenoxy)phenylmethane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions:
Oxidation: 2-(3,4-Difluorophenoxy)phenylmethane can undergo oxidation reactions, potentially forming corresponding oxides or other oxidized derivatives.
Reduction: The compound may be reduced to form amines or other reduced products.
Substitution: It can participate in substitution reactions where the hydroxyimino group or the difluorophenoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide may be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
Chemistry: In chemistry, 2-(3,4-Difluorophenoxy)phenylmethane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used to study the effects of difluorophenoxy and hydroxyimino groups on biological systems. It can serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine: In medicine, 2-(3,4-Difluorophenoxy)phenylmethane may have potential applications as a pharmaceutical intermediate or as a lead compound for drug development. Its unique chemical properties could be exploited to design new therapeutic agents.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals, polymers, or other materials that require specific functional groups.
作用機序
The mechanism of action of 2-(3,4-Difluorophenoxy)phenylmethane involves its interaction with molecular targets such as enzymes or receptors. The difluorophenoxy group may enhance binding affinity, while the hydroxyimino group can participate in hydrogen bonding or other interactions. These interactions can modulate biological pathways and lead to specific effects.
類似化合物との比較
2,5-Difluorophenyl isocyanate: This compound shares the difluorophenyl group but has an isocyanate functional group instead of a hydroxyimino group.
2-Hydroxy-2-methylpropiophenone: This compound has a hydroxy group and a phenyl ring but lacks the difluorophenoxy group.
Uniqueness: 2-(3,4-Difluorophenoxy)phenylmethane is unique due to the combination of the difluorophenoxy and hydroxyimino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these functional groups are advantageous.
特性
CAS番号 |
451485-69-1 |
|---|---|
分子式 |
C13H9F2NO2 |
分子量 |
249.21 g/mol |
IUPAC名 |
N-[[2-(3,4-difluorophenoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C13H9F2NO2/c14-11-6-5-10(7-12(11)15)18-13-4-2-1-3-9(13)8-16-17/h1-8,17H |
InChIキー |
JGLVDIVHVFZUDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NO)OC2=CC(=C(C=C2)F)F |
正規SMILES |
C1=CC=C(C(=C1)C=NO)OC2=CC(=C(C=C2)F)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H,4H,5H,6H-cyclopenta[c]pyrazole-6-carboxylic acid hydrochloride](/img/structure/B2505731.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B2505733.png)
![2-[(2-Methoxy-5-propan-2-ylphenoxy)methyl]oxirane](/img/structure/B2505734.png)

![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-(methylsulfanyl)benzamide](/img/structure/B2505738.png)



![1-(4-Fluorobenzyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2505745.png)

![N-(3-methoxyphenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2505749.png)

![3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone](/img/structure/B2505752.png)

